A Comprehensive Technical Guide to 4-Acetylamino-2-(diallylamino)anisole
A Comprehensive Technical Guide to 4-Acetylamino-2-(diallylamino)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical and physical properties, a proposed synthetic route, and potential applications of 4-Acetylamino-2-(diallylamino)anisole. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document constructs a robust profile based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and related substituted anisole derivatives in fields such as medicinal chemistry and materials science.
Introduction and Structural Elucidation
4-Acetylamino-2-(diallylamino)anisole, with the IUPAC name N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, is a substituted anisole derivative featuring three key functional groups: a methoxy group (-OCH₃), an acetylamino group (-NHC(O)CH₃), and a diallylamino group (-N(CH₂CH=CH₂)₂).[1] The anisole core provides a rigid scaffold, while the appended functional groups impart a range of chemical properties and potential reactivities.
The methoxy and acetylamino groups are common in pharmaceutical compounds, influencing properties such as solubility, metabolic stability, and receptor binding. The diallylamino group is of particular interest due to the presence of two reactive allyl moieties, which can participate in various chemical transformations, including polymerization, cross-linking, and transition metal-catalyzed reactions.
The strategic placement of these groups on the aromatic ring—specifically the ortho- and para-relationship of the diallylamino and acetylamino groups to the methoxy group—is expected to significantly influence the molecule's electronic properties and reactivity.
Molecular Structure:
Caption: Proposed multi-step synthesis of 4-Acetylamino-2-(diallylamino)anisole.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Acetylation of p-Anisidine This initial step protects the amino group and is a standard procedure. A Chinese patent outlines a method for the acetylation of p-anisidine to form p-acetamino anisole. [2]1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine in a suitable solvent such as methanol. 2. Reagent Addition: Slowly add acetic anhydride to the solution. An acid scavenger may be used to neutralize the acetic acid byproduct. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Workup and Isolation: Upon completion, the reaction mixture is quenched with water, and the precipitated product, N-(4-methoxyphenyl)acetamide, is collected by filtration, washed, and dried.
Step 2: Nitration of N-(4-methoxyphenyl)acetamide The acetylamino group is an ortho-, para-director. Since the para position is blocked, nitration is expected to occur at the ortho position.
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Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
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Substrate Addition: Slowly add the N-(4-methoxyphenyl)acetamide from the previous step to the cooled acid mixture, maintaining a low temperature.
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Reaction and Quenching: After stirring, the reaction mixture is carefully poured over ice to precipitate the nitrated product, 2-nitro-4-acetamidoanisole.
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Isolation: The product is collected by filtration, washed thoroughly with water to remove residual acid, and dried.
Step 3: Reduction of the Nitro Group The nitro group is selectively reduced to an amine. A common method for this transformation is the use of a metal in an acidic or neutral medium. [3]1. Reaction Setup: Suspend the 2-nitro-4-acetamidoanisole in a mixture of ethanol and water. 2. Reagent Addition: Add an excess of iron powder and a catalytic amount of ammonium chloride. 3. Heating: Heat the mixture to reflux and monitor the reaction by TLC. 4. Workup: After the reaction is complete, the mixture is filtered through celite to remove the iron salts. The filtrate is concentrated, and the product, 2-amino-4-acetamidoanisole, is extracted into an organic solvent.
Step 4: Diallylation of 2-Amino-4-acetamidoanisole The final step involves the introduction of the two allyl groups onto the newly formed amino group.
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Reaction Setup: Dissolve the 2-amino-4-acetamidoanisole in a polar aprotic solvent like DMF or acetonitrile.
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Base and Reagent Addition: Add a suitable base, such as potassium carbonate, followed by the dropwise addition of allyl bromide.
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Heating and Monitoring: Heat the reaction mixture and monitor its progress by TLC.
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Workup and Purification: After completion, the reaction is quenched with water, and the product is extracted. The crude product is then purified by column chromatography to yield the final compound, 4-Acetylamino-2-(diallylamino)anisole.
Reactivity and Mechanistic Considerations
The chemical reactivity of 4-Acetylamino-2-(diallylamino)anisole is governed by the interplay of its functional groups.
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Aromatic Ring: The anisole ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy, acetylamino, and diallylamino groups. [4][5]These groups direct incoming electrophiles to the remaining open positions on the ring. The steric bulk of the diallylamino group may influence the regioselectivity of such reactions.
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Diallylamino Group: The two allyl groups are susceptible to a variety of reactions, including:
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Electrophilic Addition: The double bonds can react with electrophiles such as halogens and acids.
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Polymerization: The allyl groups can undergo radical or transition metal-catalyzed polymerization.
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Cross-Coupling Reactions: The C-N bond can potentially be cleaved or modified under certain catalytic conditions.
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Acetylamino Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen lone pair's delocalization into the carbonyl group reduces its nucleophilicity compared to the diallylamino nitrogen.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 4-Acetylamino-2-(diallylamino)anisole would be confirmed using a suite of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
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Aromatic protons in the 6.5-8.0 ppm region, with splitting patterns dictated by their positions relative to the substituents.
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Vinyl protons of the allyl groups in the 5.0-6.0 ppm region, likely showing complex multiplets.
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Methylene protons of the allyl groups adjacent to the nitrogen, appearing as doublets around 3.5-4.5 ppm.
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A singlet for the methoxy group protons around 3.8 ppm.
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A singlet for the methyl protons of the acetyl group around 2.1 ppm.
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A singlet for the amide proton (NH), which may be broad and its position dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. [6] * Aromatic carbons in the 110-160 ppm range.
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Carbonyl carbon of the acetyl group around 170 ppm.
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Vinyl carbons of the allyl groups between 115 and 140 ppm.
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Aliphatic carbons of the methoxy, methyl, and methylene groups in the upfield region (20-60 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present.
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N-H stretching of the amide around 3300 cm⁻¹.
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C=O stretching of the amide around 1650 cm⁻¹.
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C=C stretching of the allyl groups around 1640 cm⁻¹.
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C-O stretching of the anisole ether linkage.
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Aromatic C-H and C=C stretching bands.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₅H₂₀N₂O₂. Fragmentation patterns could provide further structural information.
Potential Applications in Drug Development and Materials Science
While the specific biological activity of 4-Acetylamino-2-(diallylamino)anisole is not documented, its structural motifs suggest several areas of potential interest for researchers.
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Medicinal Chemistry Scaffold: Substituted anilines and anisoles are prevalent in many biologically active compounds. This molecule could serve as a versatile scaffold for the synthesis of new chemical entities. The diallylamino group, in particular, offers a handle for further functionalization through techniques like olefin metathesis or click chemistry, allowing for the rapid generation of a library of derivatives for screening.
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Polymer and Materials Science: The presence of two polymerizable allyl groups makes this compound a potential monomer or cross-linking agent. Polymers derived from this molecule could have interesting properties due to the polar functional groups and the aromatic core, potentially finding applications in specialty coatings, resins, or functional materials.
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Probes and Labeling Reagents: The reactive allyl groups could be used to attach this molecule to biomolecules or surfaces, enabling its use as a chemical probe or labeling reagent, provided a desirable property (e.g., fluorescence, specific binding) is incorporated into the scaffold.
Safety and Handling
The toxicological properties of 4-Acetylamino-2-(diallylamino)anisole have not been fully investigated. [7]As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Conclusion
4-Acetylamino-2-(diallylamino)anisole is a molecule with significant potential for further research and development. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic strategy, and potential areas of application. By leveraging established chemical principles and data from related compounds, a strong foundation has been laid for any researcher or scientist wishing to explore the chemistry and utility of this intriguing substituted anisole derivative. The dual reactivity of the aromatic core and the peripheral allyl groups makes it a particularly attractive target for synthetic and medicinal chemists.
References
-
ChemicalAid. N-(4-methoxyphenyl)acetamide. Available from: [Link]
-
ChemWhat. N-(4-Methoxyphenyl)acetamide CAS#: 51-66-1. Available from: [Link]
-
Cheméo. Acetamide, N-[(4-methoxyphenyl)methyl]-. Available from: [Link]
-
PubChem. 4-Acetylamino-2-(diallylamino)anisole. Available from: [Link]
-
PubChem. N-Allylacetamide. Available from: [Link]
- Google Patents. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.
-
Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available from: [Link]
-
OpenStax. 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Available from: [Link]
- Google Patents. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.
-
ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. Available from: [Link]
-
National Center for Biotechnology Information. Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Available from: [Link]
-
MDPI. Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Available from: [Link]
-
ResearchGate. Structure of anisole derivatives by total neutron and X-ray scattering: Evidences of weak C H⋯O and C H⋯π interactions in the liquid state. Available from: [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
-
PubChem. Anisole. Available from: [Link]
-
PubChem. N-methoxy-N-methylprop-2-enamide. Available from: [Link]
-
ResearchGate. A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Available from: [Link]
-
PubChem. N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
ResearchGate. Synthesis of (4 R,5 S)-5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4 H-pyran-2-carboxylic acid and its inhibitory action against influenza virus sialidases. Available from: [Link]
- Google Patents. CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.
-
ResearchGate. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Available from: [Link]
-
MDPI. 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Available from: [Link]
Sources
- 1. 4-Acetylamino-2-(diallylamino)anisole | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 3. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
